molecular formula C9H7ClF3NO3S B3072745 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016875-95-8

3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B3072745
CAS No.: 1016875-95-8
M. Wt: 301.67 g/mol
InChI Key: HFERSAZEXBOHEJ-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a carbamoyl group substituted with a 2,2,2-trifluoroethyl moiety at the benzene ring’s 3-position. This compound is commercially available from Santa Cruz Biotechnology in quantities of 250 mg ($288.00) and 1 g ($584.00) . Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The trifluoroethyl carbamoyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

3-(2,2,2-trifluoroethylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFERSAZEXBOHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016875-95-8
Record name 3-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride and analogous sulfonyl chlorides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Availability
This compound -SO₂Cl at position 1
-CONHCH₂CF₃ at position 3
C₉H₆ClF₃NO₃S* ~313.6 (calculated) High reactivity due to electron-withdrawing carbamoyl and trifluoroethyl groups; potential use in sulfonamide drug synthesis. Available (Santa Cruz Biotechnology)
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride -SO₂Cl at position 1
-CON(CH₃)(C₄H₉) at position 2
C₁₂H₁₅ClN₂O₃S 326.8 (calculated) Higher lipophilicity (LogD ~3.5) due to alkyl chains; used in agrochemical intermediates. Limited commercial data
3-(Trifluoromethyl)benzene-1-sulfonyl chloride -SO₂Cl at position 1
-CF₃ at position 3
C₇H₄ClF₃O₂S 252.6 Strong electron-withdrawing CF₃ group enhances electrophilicity; used in polymer crosslinking. Available (multiple suppliers)
2-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride -SO₂Cl at position 1
-CH₂CF₃ at position 2
C₈H₆ClF₃O₂S 266.6 Simpler structure lacking carbamoyl group; discontinued due to market demand shifts. Discontinued (CymitQuimica)
3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride -SO₂Cl at position 1
-Cl at position 3
-OCH₂CF₃ at position 4
C₈H₅Cl₂F₃O₃S 309.1 Dual electron-withdrawing groups (Cl, OCH₂CF₃); specialized applications in herbicide synthesis. Limited suppliers (Ukraine-based)

Note: Molecular formula and weight are inferred based on structural analysis; explicit data are unavailable in the evidence.

Availability and Handling

  • The target compound is readily available from Santa Cruz Biotechnology, whereas analogs like 2-(2,2,2-trifluoroethyl)benzenesulfonyl chloride have been discontinued .
  • Safety precautions for sulfonyl chlorides (e.g., avoiding moisture, using protective equipment) apply universally, as these compounds are moisture-sensitive and corrosive .

Biological Activity

3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₇ClF₃NO₃S and a molecular weight of 301.67 g/mol. Its structure features a sulfonyl chloride group, which is known to enhance reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, a series of aryl-urea derivatives with sulfonyl groups were synthesized and tested against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives indicated promising antibacterial activity, particularly against Bacillus mycoides, Escherichia coli, and Candida albicans .

CompoundMIC (µg/mL)Bacterial Strain
84.88B. mycoides
7XE. coli
9XC. albicans

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results indicated that certain derivatives exhibited IC₅₀ values lower than that of Doxorubicin, a standard chemotherapy drug.

CompoundCell LineIC₅₀ (µM)Comparison to Doxorubicin (IC₅₀ = 52.1 µM)
7PACA244.4Better
8PACA222.4Significantly better
9HCT11617.8Better

Molecular mechanisms were explored through qRT-PCR analysis, revealing that treatment with these compounds led to down-regulation of key oncogenes such as EGFR and KRAS in A549 cells, as well as TP53 and FASN in HCT116 cells .

Case Studies

A notable case study involved the synthesis of a novel series of aryl-urea derivatives that included the trifluoromethyl substituent alongside the sulfonyl group. These compounds were subjected to both in vitro and in silico evaluations to assess their biological profiles . The findings suggested that the incorporation of the trifluoromethyl group enhanced the binding affinity to target proteins, thus increasing the overall biological activity.

Q & A

Q. What are the established synthetic routes for 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride?

The compound is synthesized via the reaction of benzene-1-sulfonyl chloride with 2,2,2-trifluoroethyl isocyanate under anhydrous conditions in chlorinated solvents (e.g., dichloromethane or chloroform). The reaction requires an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride group. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of the trifluoroethyl carbamoyl group (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.5–4.0 ppm for trifluoroethyl CH₂).
  • IR spectroscopy : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Mass spectrometry : Molecular ion peak matching the calculated molecular weight (C₉H₇ClF₃NO₃S: ~303.6 g/mol). Structural validation via PubChem-derived InChIKey or SMILES strings is recommended .

Q. What solvents and storage conditions are optimal for this compound?

Use chlorinated solvents (e.g., DCM) for reactions. Store in amber glass bottles under inert gas (N₂) at –20°C to prevent hydrolysis and light-induced degradation. Desiccants like molecular sieves are critical for long-term stability .

Q. What are its primary applications in academic research?

The compound is used in:

  • Proteomics : Sulfonylation of lysine residues to study protein-protein interactions.
  • Medicinal chemistry : As a building block for sulfonamide-based inhibitors targeting enzymes like ADAM-17 .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Stoichiometry : Maintain a 1:1.2 molar ratio of benzene-1-sulfonyl chloride to trifluoroethyl isocyanate to account by-product formation.
  • Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonic acid formation).
  • Purification : Use gradient silica-gel chromatography (hexane:EtOAc, 4:1 to 1:1) for impurities with polar by-products .

Q. What strategies mitigate contradictory spectroscopic data during characterization?

  • Cross-validation : Combine ¹H/¹³C NMR with HSQC and HMBC for ambiguous proton assignments.
  • X-ray crystallography : Resolve structural ambiguities (e.g., regioselectivity of substitution).
  • HPLC-MS : Detect trace impurities (e.g., hydrolyzed sulfonic acid derivatives) .

Q. How does the trifluoroethyl group influence reactivity compared to non-fluorinated analogs?

The electron-withdrawing trifluoroethyl group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines). This enhances its utility in synthesizing sulfonamides for drug discovery. Fluorine’s metabolic stability also improves in vivo half-life of derived compounds .

Q. What side reactions occur during synthesis, and how are they controlled?

  • Hydrolysis : Sulfonyl chloride → sulfonic acid (mitigated by anhydrous conditions).
  • Isocyanate dimerization : Minimized by slow addition of isocyanate at low temperatures.
  • Carbamoyl group decomposition : Avoid prolonged heating (>40°C) .

Methodological Recommendations

  • Contradiction Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms if solubility data conflicts with literature .
  • Computational Modeling : Apply DFT calculations to predict nucleophilic attack sites on the sulfonyl chloride group, guiding derivatization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
Reactant of Route 2
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3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride

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